methyl 2-(5-bromo-1-benzofuran-3-yl)acetate
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Overview
Description
Methyl 2-(5-bromo-1-benzofuran-3-yl)acetate is an organic compound that belongs to the class of benzofuran derivatives. . The presence of a bromine atom and an ester functional group in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(5-bromo-1-benzofuran-3-yl)acetate typically involves the bromination of a benzofuran derivative followed by esterification. One common method is the bromination of 1-benzofuran-3-yl acetic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting brominated intermediate is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-bromo-1-benzofuran-3-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The benzofuran ring can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, tetrahydrofuran).
Major Products
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Scientific Research Applications
Methyl 2-(5-bromo-1-benzofuran-3-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and antiviral properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of methyl 2-(5-bromo-1-benzofuran-3-yl)acetate is largely dependent on its interactions with biological targets. The bromine atom and benzofuran ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The ester group can also undergo hydrolysis to release the active benzofuran derivative, which can then exert its effects on cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(5-chloro-1-benzofuran-3-yl)acetate
- Methyl 2-(5-fluoro-1-benzofuran-3-yl)acetate
- Methyl 2-(5-iodo-1-benzofuran-3-yl)acetate
Uniqueness
Methyl 2-(5-bromo-1-benzofuran-3-yl)acetate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is a larger and more polarizable atom compared to chlorine, fluorine, and iodine, which can result in different chemical and biological properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new pharmaceuticals .
Properties
CAS No. |
1420792-94-4 |
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Molecular Formula |
C11H9BrO3 |
Molecular Weight |
269.1 |
Purity |
95 |
Origin of Product |
United States |
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